molecular formula C11H12N2 B11914363 1,2,3,4-Tetrahydropyrimido[1,2-a]indole

1,2,3,4-Tetrahydropyrimido[1,2-a]indole

Cat. No.: B11914363
M. Wt: 172.23 g/mol
InChI Key: LTTZCFVATZIRBL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrimido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can be achieved through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically involves a three-component reaction combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The reaction proceeds through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation .

Another method involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . These methods provide efficient routes to synthesize this compound with good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrimidoindoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrimido[1,2-a]indole is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]indole

InChI

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2

InChI Key

LTTZCFVATZIRBL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=CC=CC=C3N2C1

Origin of Product

United States

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